Protodeltonin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protodeltonin is a steroidal saponin extracted from the medicinal herb Dioscorea zingiberensis. Steroidal saponins are a class of natural compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, has shown significant potential in inhibiting the proliferation of cancer cells and improving anticoagulation activity .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of protodeltonin typically involves extraction from the rhizomes of Dioscorea zingiberensis. The extraction process includes several steps such as silica gel chromatography, macroporous adsorption resin, Sephadex LH-20, and RP-C18 column chromatography . The compound is then purified using a vacuum system to achieve high purity levels.

Industrial Production Methods

Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. The use of advanced chromatographic techniques and solvent systems is crucial in scaling up the production while maintaining the biological activity of the compound .

化学反应分析

Types of Reactions

Protodeltonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth, improving anticoagulation, and other therapeutic applications .

科学研究应用

Anticancer Properties

Protodeltonin has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it induces cytotoxicity in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function, leading to apoptosis. It specifically targets pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways, which are crucial for cell survival and proliferation .

Hepatoprotective Effects

Studies have demonstrated that this compound exhibits hepatoprotective effects against oxidative stress induced by hydrogen peroxide in liver cell lines (HepG2). It has been shown to increase glutathione levels and decrease intracellular ROS generation, suggesting its potential as a therapeutic agent for liver diseases .

Anti-inflammatory Activity

As a steroidal saponin, this compound also possesses anti-inflammatory properties. It has been investigated for its role in modulating inflammatory responses in various biological systems, making it a candidate for treating conditions characterized by chronic inflammation .

Industrial Applications

Pharmaceutical Development

this compound is utilized as a precursor in the synthesis of other steroidal saponins and derivatives. Its unique chemical structure allows for modifications that enhance biological activity, making it valuable in pharmaceutical research and development . The compound's diverse biological activities have led to its exploration in drug formulation for various therapeutic applications.

Agricultural Uses

In agriculture, this compound is being researched for its potential role in plant defense mechanisms. Its interaction with other plant metabolites may contribute to enhanced resistance against pests and diseases, promoting sustainable agricultural practices .

Table 1: Summary of Key Research Findings on this compound

作用机制

Protodeltonin exerts its effects primarily through the induction of apoptosis in cancer cells. It mediates mitochondrial apoptosis, generates reactive oxygen species, and modulates signaling pathways such as the Akt and mitogen-activated protein kinase pathways . These mechanisms contribute to its ability to inhibit cancer cell proliferation and induce cell death.

相似化合物的比较

Protodeltonin is often compared with other steroidal saponins such as dioscin, gracillin, and protogracillin. While all these compounds share a similar steroidal backbone, this compound is unique in its specific glycosylation pattern, which contributes to its distinct biological activities . Other similar compounds include parvifloside, trillin, and methyl protogracillin .

Conclusion

This compound is a versatile steroidal saponin with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable compound for further research and development.

生物活性

Protodeltonin, a steroidal saponin derived from Dioscorea zingiberensis, has garnered attention for its diverse biological activities, particularly in pharmacology and toxicology. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

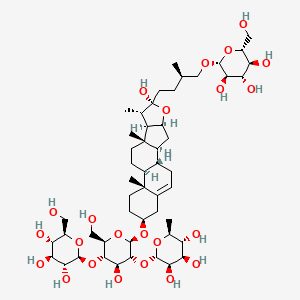

Chemical Structure and Properties

This compound is classified as a furostanol-type steroidal glycoside with the molecular formula C51H84O23 . Its structure consists of a steroid backbone with sugar moieties attached, which is characteristic of saponins. The compound exhibits anti-proliferative properties and has been studied for its potential therapeutic applications.

Biological Activities

1. Anti-Proliferative Effects

Research has indicated that this compound possesses significant anti-proliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth effectively, making it a candidate for further investigation in cancer therapy .

2. Hepatoprotective Activity

A study examining the hepatoprotective effects of compounds from Dioscorea villosa demonstrated that this compound could protect liver cells (HepG2) from oxidative stress induced by hydrogen peroxide (H2O2). The study reported that pretreatment with this compound increased cell viability and reduced intracellular reactive oxygen species (ROS) generation, highlighting its potential as a therapeutic agent for liver diseases .

3. Hypoglycemic Effects

In animal models, this compound has shown hypoglycemic effects. A study involving Dioscorea deltoidea extracts indicated that bioactive metabolites, including this compound, significantly reduced blood glucose levels in diabetic rats. The mechanisms involved include normalization of carbohydrate metabolism and reduction in total cholesterol levels .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : By reducing ROS levels, this compound protects cells from oxidative damage.

- Regulation of Metabolic Pathways : It appears to modulate enzymes involved in carbohydrate metabolism, which contributes to its hypoglycemic effects.

- Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest, leading to inhibited proliferation .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Hepatoprotective Effects

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations (10–50 μM) of this compound prior to exposure to H2O2. Results indicated a concentration-dependent increase in cell viability and a marked decrease in oxidative stress markers compared to untreated controls .

Case Study 2: Antidiabetic Potential

In another study using streptozotocin-induced diabetic rats, administration of extracts containing this compound resulted in significant reductions in blood glucose levels (46–51% decrease) and improvements in lipid profiles. These findings suggest that this compound may serve as a complementary treatment for managing diabetes .

属性

CAS 编号 |

94992-08-2 |

|---|---|

分子式 |

C51H84O23 |

分子量 |

1065.2 g/mol |

IUPAC 名称 |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21+,22+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36-,37+,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51?/m1/s1 |

InChI 键 |

RPYHJEFMMXMMHG-JXGUMFEUSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

手性 SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

规范 SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Key on ui other cas no. |

62751-68-2 |

产品来源 |

United States |

Q1: What is the origin of Balanitoside?

A: Balanitoside is a furostanol glycoside primarily isolated from the edible fruits of the Balanites aegyptiaca plant. [, ]

Q2: What are the reported biological activities of Balanitoside?

A: Research suggests that Balanitoside exhibits potential antitumor activity. In a study using a mouse model of lung cancer, Balanitoside alone, and in combination with Gemcitabine, demonstrated antitumor effects, including reducing tumor size and multiplicity. [] Additionally, it has shown promising antidiabetic properties in streptozotocin-induced diabetic rats. [] Further studies have explored its potential in managing hyperglycemia and oxidative stress in diabetic rats. []

Q3: How does Balanitoside exert its antitumor effects?

A: While the exact mechanisms are still under investigation, studies suggest that Balanitoside might exert its antitumor effects through multiple pathways. In vitro and in vivo studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. [] It may also impact cancer stem cell markers, potentially affecting tumor growth and recurrence. [] Further research is necessary to fully elucidate its mechanism of action.

Q4: What is the impact of Balanitoside on oxidative stress?

A: Balanitoside has demonstrated antioxidant properties in pre-clinical studies. In diabetic rats, treatment with Balanitoside was associated with a decrease in Malondialdehyde (MDA) and Nitric Oxide (NO) levels, which are markers of oxidative stress. [] Additionally, it increased the activity of Catalase (CAT), an important antioxidant enzyme. []

Q5: Are there any known structural analogs of Balanitoside?

A: Yes, several structural analogs of Balanitoside, particularly other steroidal glycosides, have been isolated from various plant sources. Some notable examples include Dioscin, Deltonin, and Protodioscin, often found in plants like Dioscorea zingiberensis, Dioscorea villosa, and Trigonella foenum-graecum. [, , , , , ] These compounds share structural similarities with Balanitoside and often exhibit comparable biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。